molecular formula C19H25ClN4O2 B3019342 N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1251687-84-9

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B3019342
CAS No.: 1251687-84-9
M. Wt: 376.89
InChI Key: GDAXIYIPBGOQEV-UHFFFAOYSA-N
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Description

This compound features a multi-functionalized acetamide scaffold with three key structural elements:

  • Piperidinyl linker: Introduces conformational flexibility and basicity, which may improve solubility and bioavailability compared to rigid or non-nitrogenous linkers.
  • 5-(Propan-2-yl)-1,3,4-oxadiazole: The isopropyl substituent increases lipophilicity, favoring membrane penetration, while the oxadiazole core offers hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-12(2)18-22-23-19(26-18)14-6-8-24(9-7-14)11-17(25)21-15-5-4-13(3)16(20)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAXIYIPBGOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the substituted phenyl group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reactions. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as ambient temperature and pressure, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with their metabolic processes .

Comparison with Similar Compounds

Key Structural Analogs and Bioactivity

Compound ID Structural Features Bioactivity Highlights Reference
Target Compound N-(3-Chloro-4-methylphenyl), piperidinyl linker, 5-(propan-2-yl)-oxadiazole Anticipated: Enhanced lipophilicity and enzyme targeting due to substituent synergy.
Compound 6f () N-substituted sulfanyl acetamide with 4-chlorophenyl Potent antimicrobial activity (MIC: 12.5 µg/mL); low hemolytic toxicity
Compound 8g () Piperidinyl-sulfonyl acetamide with 2-methylphenyl Strong antibacterial activity (MIC: 6.25 µg/mL) against Gram-negative strains
Compound Triazolyl-sulfanyl acetamide with pyridinyl and allyl groups Inferred: Potential kinase inhibition due to triazole-pyridine interaction
Compound 4-Chlorophenyl-oxadiazole, methoxyphenyl, pyridinyl Inferred: Antiproliferative activity via oxadiazole-mediated DNA interaction

Substituent Impact Analysis

  • 2-Methylphenyl (Compound 8g) showed superior antibacterial activity, suggesting para-substitutions may optimize steric compatibility with bacterial enzymes .
  • Heterocyclic Cores :
    • Oxadiazoles (target compound, ) exhibit higher metabolic stability and hydrogen-bonding capacity than triazoles (), which may improve pharmacokinetics .
    • Piperidinyl linkers (target compound, ) offer flexibility and basicity, contrasting with sulfonyl or thioether linkers () that may reduce cellular uptake due to polarity .
  • Lipophilic Modifications :
    • The 5-(propan-2-yl)-oxadiazole in the target compound increases logP compared to 5-(4-chlorophenyl)-oxadiazole (), favoring blood-brain barrier penetration but risking hepatotoxicity .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Compounds with chloro-substituted aryl groups (e.g., 6f, 8g) consistently show MIC values <25 µg/mL, indicating substituent-driven efficacy. The target compound’s 3-chloro-4-methylphenyl group may further enhance activity against resistant strains .
  • Toxicity Profile : Sulfanyl acetamides () exhibit lower cytotoxicity than sulfonyl derivatives (), but the target compound’s piperidinyl linker may mitigate toxicity by reducing reactive metabolite formation .
  • Synthetic Accessibility : The target compound’s synthesis (similar to ) involves LiH-mediated coupling in DMF, yielding 73–86% efficiency, comparable to other N-substituted acetamides .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorinated phenyl ring
  • A piperidine moiety
  • An oxadiazole ring

This unique structural arrangement contributes to its potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : It may inhibit key enzymes involved in cell proliferation and survival, making it a candidate for anticancer applications.
  • Receptors : The compound can modulate receptor activity, which may influence signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. Specifically, derivatives similar to this compound have demonstrated:

  • Cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, studies indicate IC50 values in the range of 92.4 µM against multiple cancer cell lines .
Cell LineIC50 (µM)
HeLa92.4
CaCo-292.4
3T3-L1 (mouse embryo)92.4

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives :
    A comprehensive study highlighted the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives. These compounds were found to possess anticancer, anti-inflammatory, and antimicrobial properties .
  • Inhibition Studies :
    In vitro studies have demonstrated that compounds with similar structures inhibit critical enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are vital in cancer progression and metabolic regulation .
  • Cytotoxicity Assessments :
    A specific assessment showed that certain oxadiazole derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted therapies .

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